molecular formula C19H14Cl2N2 B2505544 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline CAS No. 866018-50-0

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline

Cat. No.: B2505544
CAS No.: 866018-50-0
M. Wt: 341.24
InChI Key: FIYMKYMGVVYCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a dichlorophenyl group, which can significantly influence its chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in ATP production and oxidative stress levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target proteins, leading to conformational changes that either inhibit or activate the protein’s function . For example, its interaction with kinases can result in the inhibition of phosphorylation events, which are critical for signal transduction . Additionally, this compound can intercalate into DNA, disrupting the normal function of transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. It is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in cell cultures has shown sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that its effects can persist for several days, depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively modulates target pathways . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration is required to achieve therapeutic benefits without significant side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels . This compound can also affect the activity of key metabolic enzymes, leading to changes in glucose and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can cross cell membranes through passive diffusion and is also actively transported by certain efflux pumps . Once inside the cell, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is predominantly found in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can localize to the mitochondria, affecting mitochondrial function and inducing apoptosis . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline typically involves multi-step organic reactions

    Formation of the Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the quinazoline core.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxyl or hydroxyl derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its broad range of biological activities.

    4-(4-Bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of vascular endothelial growth factor receptor tyrosine kinase.

    2-(3-(3,4-Dichlorophenyl)-3,4-dihydro-4-oxoquinazolin-2-ylthio)-N-(4-methylthiazol-2-yl)acetamide: Known for its antiviral properties.

Uniqueness

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is unique due to the specific combination of the dichlorophenyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2/c1-11-22-10-13-8-16(12-6-7-17(20)18(21)9-12)14-4-2-3-5-15(14)19(13)23-11/h2-7,9-10,16H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYMKYMGVVYCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CC(C3=CC=CC=C3C2=N1)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.